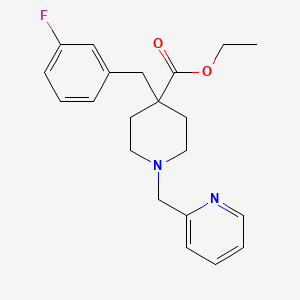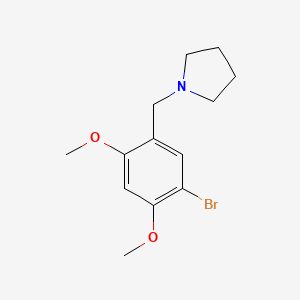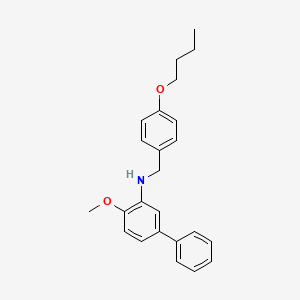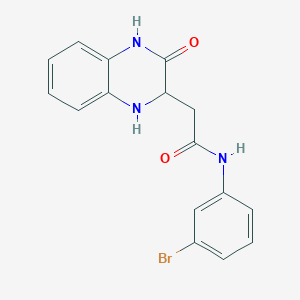![molecular formula C20H22N2O2 B5180297 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5180297.png)
2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide, also known as PPAA, is a synthetic compound that has been extensively studied for its potential medicinal properties. PPAA belongs to the class of compounds known as benzamides and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action for 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide is thought to be related to its ability to act as a dopamine D2 receptor antagonist. This antagonism leads to a decrease in dopamine activity in the brain, which is thought to be responsible for its antipsychotic effects. 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has also been found to exhibit activity at other neurotransmitter receptors, including serotonin and norepinephrine receptors, although the significance of this activity is not well understood.
Biochemical and Physiological Effects
2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has been found to exhibit a range of biochemical and physiological effects. In addition to its antipsychotic, anxiolytic, and antidepressant effects, 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has also been found to exhibit anti-inflammatory effects in animal models. 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has also been found to exhibit activity against certain types of cancer cells, although the significance of this activity is not well understood.
实验室实验的优点和局限性
2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and it has been extensively studied for its potential medicinal properties. However, there are also limitations to the use of 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide in lab experiments. 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has been found to exhibit toxicity in some animal models, and its exact mechanism of action is not well understood, which may limit its usefulness for certain types of experiments.
未来方向
There are several future directions for research on 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide. One area of research is the development of more efficient synthesis methods for 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide, which could improve yield and purity. Another area of research is the investigation of the exact mechanism of action for 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide, which could lead to the development of more effective treatments for medical conditions such as schizophrenia, anxiety, and depression. Additionally, research could be conducted to investigate the potential anti-inflammatory and anticancer effects of 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide, which could lead to the development of new treatments for these conditions.
合成方法
2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 3-bromobenzoyl chloride with piperidine and subsequent reaction with phenylacetic acid. Other methods include the reaction of 3-(1-piperidinyl)benzaldehyde with phenylacetic acid in the presence of a reducing agent. The synthesis of 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has been extensively studied, and several modifications to the original method have been proposed to improve yield and purity.
科学研究应用
2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has been studied for its potential application in the treatment of several medical conditions, including schizophrenia, anxiety, and depression. 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has been found to exhibit dopamine D2 receptor antagonism, which is thought to be the mechanism of action for its antipsychotic effects. 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has also been found to exhibit anxiolytic and antidepressant effects in animal models, although the exact mechanism of action for these effects is not well understood.
属性
IUPAC Name |
2-phenyl-N-[3-(piperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(14-16-8-3-1-4-9-16)21-18-11-7-10-17(15-18)20(24)22-12-5-2-6-13-22/h1,3-4,7-11,15H,2,5-6,12-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXKIJQTWDNMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5180216.png)


![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)

![2-butyl-5-(3-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5180246.png)
![4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine](/img/structure/B5180253.png)

![3-methyl-N-(1-{1-[4-(2-pyrimidinyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5180271.png)
![N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5180273.png)
![8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5180280.png)
![3-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5180282.png)
![N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B5180283.png)
